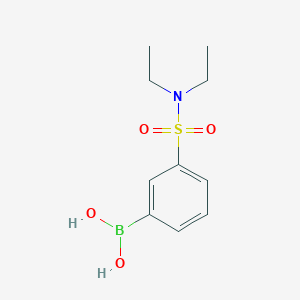
(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid
Vue d'ensemble
Description
(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid, also known as l-alanosine, is a novel amino acid that has recently been studied for its potential applications in scientific research. L-alanosine is an enantiomer of alanosine, which is an amino acid found in certain bacteria, fungi, and plants. It has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
L-alanosine has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme alanine aminotransferase, which is involved in the metabolism of amino acids. This makes it a useful tool for studying the metabolism of amino acids in various organisms. Additionally, (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of different compounds on cellular processes.
Mécanisme D'action
The mechanism of action of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid is not yet fully understood. However, it is believed that (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid acts as an inhibitor of the enzyme alanine aminotransferase, which is involved in the metabolism of amino acids. Additionally, it has been found to have a variety of biochemical and physiological effects, which suggests that it may act as a modulator of cellular processes.
Biochemical and Physiological Effects
L-alanosine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme alanine aminotransferase, which is involved in the metabolism of amino acids. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects, suggesting that it may be useful in the treatment of various diseases. It has also been found to have a variety of other effects, including the inhibition of cell proliferation and the modulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
L-alanosine has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable, making it useful for long-term experiments. Additionally, it is relatively safe and non-toxic, making it suitable for use in a variety of experiments. However, (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid does have some limitations for lab experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to store and use in experiments.
Orientations Futures
There are a variety of potential future directions for the study of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further studies could be done to explore its potential applications in the treatment of various diseases. Additionally, further studies could be done to explore its potential use as a tool for studying the metabolism of amino acids in various organisms. Finally, further studies could be done to explore the potential use of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid as a tool for modulating gene expression.
Propriétés
IUPAC Name |
(2S)-3-hydroxy-2-(2-methylpropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)6(10)8-5(3-9)7(11)12/h4-5,9H,3H2,1-2H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEFPFCSTSMYJB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1387131.png)








![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1387146.png)
